3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
Description
3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidinone core substituted with bromo, hydroxy, and methyl groups at positions 3, 7, and 2, respectively. The bromine atom at C-3 enhances reactivity for cross-coupling reactions, enabling diversification into derivatives with varied pharmacological profiles . The hydroxy group at C-7 and methyl group at C-2 contribute to hydrogen-bonding interactions and steric effects, influencing solubility and target binding .
Properties
IUPAC Name |
3-bromo-7-hydroxy-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2/c1-3-6(8)7-9-4(12)2-5(13)11(7)10-3/h2,13H,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLOYGIEHTZFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=O)NC2=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with β-Dicarbonyl Precursors
A primary route involves cyclocondensation between 5-amino-3-methylpyrazole and β-keto esters or diketones. For example:
- Reaction : 5-Amino-3-methylpyrazole reacts with ethyl acetoacetate under acidic conditions (e.g., H2SO4/AcOH) to form the pyrazolo[1,5-a]pyrimidin-5(4H)-one core.
- Bromination : Subsequent bromination at position 3 is achieved using N-bromosuccinimide (NBS) in DMF at 80°C, yielding 3-bromo derivatives.
- Hydroxylation : The 7-hydroxy group is introduced via alkaline hydrolysis of a methoxy or acetyloxy precursor (e.g., using KOH/EtOH).
Key Data :
| Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclocondensation | H2SO4, reflux | 78–85 | |
| Bromination | NBS, DMF, 80°C | 65–72 | |
| Hydroxylation | KOH/EtOH, reflux | 88–92 |
Pericyclic [4 + 2] Cycloaddition
A scalable one-pot method employs a [4 + 2] cycloaddition between N-propargylic sulfonylhydrazones and sulfonyl azides:
- Procedure : Copper(I)-catalyzed click reaction forms a triazole intermediate, which undergoes intramolecular Diels–Alder cyclization to yield dihydropyrazolo[1,5-a]pyrimidines.
- Oxidation : The dihydro intermediate is oxidized (e.g., with DDQ) to the aromatic pyrimidinone.
- Functionalization : Bromine is introduced via electrophilic substitution using Br2/AcOH, while the 7-hydroxy group is retained from the starting material.
Three-Component Reaction with Aldehydes and Activated Methylene Compounds
A one-pot synthesis combines:
- 5-Amino-3-methylpyrazole
- Aldehydes (e.g., glyoxylic acid for hydroxylation)
- Malononitrile or ethyl cyanoacetate
- Imine formation between aldehyde and aminopyrazole.
- Nucleophilic attack by the methylene compound.
- Cyclization and oxidation to form the pyrimidinone ring.
| Component | Role | Yield (%) |
|---|---|---|
| Glyoxylic acid | Introduces 7-OH group | 85 |
| NaBr/K2S2O8 | Oxidative bromination | 68 |
Microwave-Assisted Solid-Phase Synthesis
Advantages : Rapid reaction times (minutes vs. hours) and higher yields.
- Steps :
Data :
Palladium-Catalyzed Cross-Coupling for Late-Stage Bromination
For regioselective bromination:
- Substrate : 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
- Reagent : Pd(OAc)2/LiBr in DMSO at 100°C.
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High yields, scalable | Multi-step purification |
| Cycloaddition | One-pot, atom-economical | Requires specialized catalysts |
| Three-component | Versatile substituent introduction | Competing side reactions |
| Microwave-assisted | Fast, high purity | Equipment-dependent |
| Cross-coupling | Regioselective | Costly palladium reagents |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups.
Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Reactions: Products include reduced derivatives with potential changes in biological activity.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one has been studied for its potential pharmacological properties, particularly as an antitumor agent. Its mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Case Study: Antitumor Activity
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The compound's structure allows for interaction with molecular targets involved in tumor growth, making it a candidate for further drug development .
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for certain enzymes, which may have implications in treating diseases related to enzyme dysfunction.
Case Study: Enzyme Inhibition
In a recent study, the compound was tested against various kinases involved in cancer signaling pathways. The results showed promising inhibition rates, suggesting its potential use in targeted cancer therapies .
Material Science
Due to its unique photophysical properties, this compound is also being explored for applications in organic light-emitting devices (OLEDs) and fluorescent probes.
Case Study: OLED Development
A project aimed at developing new materials for OLEDs utilized this compound to enhance light emission efficiency. The results indicated improved performance compared to traditional materials .
Mechanism of Action
The mechanism of action of 3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular processes. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the pyrazolo[1,5-a]pyrimidinone scaffold critically affect physicochemical properties. Key comparisons include:
Key Observations:
- Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group at C-7 increases molecular weight and lipophilicity, as seen in 7-(trifluoromethyl) derivatives (density: 1.69 g/cm³) . This enhances membrane permeability but may reduce aqueous solubility.
- Methoxyphenyl groups improve solubility via polar interactions .
- Halogen Substituents (e.g., Br, Cl): Bromine at C-3 facilitates Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification . Chlorinated analogs (e.g., 4-ClPh in ) may exhibit enhanced metabolic stability.
Stability and Reactivity
- Bromine Reactivity: The C-3 bromine in the target compound is more reactive than chlorine in analogs (e.g., 5-chloropyrazolo[1,5-a]pyrimidines ), enabling efficient cross-coupling.
- Hydroxy Group Stability: The C-7 hydroxy group may undergo methylation or acetylation to modulate bioavailability, contrasting with CF₃-substituted analogs lacking this site .
Biological Activity
Overview
3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This compound, identified by CAS number 1310320-89-8, exhibits a range of pharmacological properties that make it a candidate for further research in medicinal chemistry.
- Molecular Formula : CHBrNO
- Molecular Weight : 244.05 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain kinases involved in cell proliferation and survival pathways, which is significant for its potential anticancer properties. Additionally, its hydroxyl and bromine substituents may enhance its reactivity and selectivity towards biological targets.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable anticancer activity. For instance:
- Cell Proliferation Inhibition : Studies have shown that compounds similar to this compound can effectively inhibit the growth of various cancer cell lines through kinase inhibition mechanisms .
Antiviral and Antimicrobial Activities
The compound has also been investigated for its antiviral and antimicrobial properties:
- Antiviral Activity : Preliminary studies suggest that this compound may interfere with viral replication processes, although specific mechanisms remain to be fully elucidated .
- Antimicrobial Effects : Its structural features may contribute to antimicrobial activity against certain pathogens .
Case Studies
Several studies have explored the biological effects of pyrazolo[1,5-a]pyrimidines:
- In Vitro Studies on Cell Lines :
- Enzymatic Inhibition :
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine | Lacks bromine | Lower reactivity |
| 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one | Similar structure | Moderate activity |
| 7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine | Contains phenyl group | Different interaction profile |
The presence of both bromine and hydroxyl groups in this compound enhances its chemical reactivity and potential biological interactions compared to other derivatives.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-bromo-substituted pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives?
- Methodological Answer : The synthesis typically involves bromination at position 3 of the pyrazolo[1,5-a]pyrimidine core. A two-step approach is widely used:
Initial Halogenation : Direct bromination using reagents like N-bromosuccinimide (NBS) under inert conditions.
Functional Group Activation : For subsequent cross-coupling reactions, the lactam oxygen at position 5 is activated using phosphorylating agents (e.g., PyBroP) to enable arylation .
Example Protocol :
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized to confirm structural fidelity?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical:
- NMR Spectroscopy : 1H and 13C NMR to confirm substitution patterns (e.g., bromine at position 3, methyl at position 2) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous regiochemistry or stereochemistry, as demonstrated for related pyrazolo[1,5-a]pyrimidines .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of Suzuki-Miyaura cross-coupling reactions for 3-bromo pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Microwave irradiation significantly enhances reaction kinetics and reduces side reactions. Key advantages :
- Reduced Reaction Time : From 24 hours (conventional heating) to 2–4 hours .
- Higher Yields : Improved yields (e.g., 63–86% vs. 45–60% with conventional methods) due to uniform heating .
Optimized Conditions :
| Parameter | Microwave Conditions | Conventional Heating |
|---|---|---|
| Temperature | 110°C | 110°C |
| Time | 2–4 hours | 24 hours |
| Catalyst | Pd(PPh3)2Cl2 | Pd(PPh3)2Cl2 |
| Yield | 63–86% | 45–60% |
| Reference: |
Q. What strategies mitigate debromination during cross-coupling reactions of 3-bromo pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Debromination is a common side reaction due to the labile C–Br bond. Solutions include :
- Catalyst Selection : Use of XPhosPdG2/XPhos instead of traditional Pd(PPh3)4 reduces β-hydride elimination .
- Low-Temperature Reactions : Conduct couplings at 60–80°C instead of reflux conditions .
- Boronic Acid Preactivation : Pre-mix boronic acids with bases (e.g., Na2CO3) to minimize side reactions .
Q. How does the introduction of a bromine substituent at position 3 influence the biological activity of pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Bromine enhances bioactivity by:
- Steric and Electronic Effects : Increases binding affinity to enzymes like monoamine oxidase B (MAO-B) (IC50: 1–10 μM) .
- Improved Metabolic Stability : Bromine’s electronegativity reduces oxidative metabolism in hepatic microsomes .
Case Study :
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivatives showed enhanced anti-inflammatory activity compared to non-brominated analogs .
Q. What computational tools are used to predict the ADMET properties of 3-bromo pyrazolo[1,5-a]pyrimidines?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina evaluates binding to targets (e.g., MAO-B, COX-2) .
- ADMET Prediction : Tools like SwissADME predict permeability (LogP: 2.5–3.5) and CYP450 interactions .
- QSAR Models : Correlate substituent effects (e.g., bromine, methyl) with IC50 values .
Data Contradiction Analysis
Q. Why do reported yields for Suzuki-Miyaura couplings of 3-bromo pyrazolo[1,5-a]pyrimidines vary across studies?
- Methodological Answer : Discrepancies arise from:
- Catalyst Loading : Higher Pd concentrations (5 mol%) in microwave studies vs. 2 mol% in conventional methods .
- Boronic Acid Quality : Impurities in boronic acids (e.g., 4-fluorophenyl) reduce yields by 15–20% .
- Oxygen Sensitivity : Inert atmosphere consistency (e.g., N2 vs. Ar) impacts side reactions .
Functionalization Strategies
Q. How can sequential C-3 and C-5 functionalization of pyrazolo[1,5-a]pyrimidines be achieved?
- Methodological Answer : A two-step protocol enables diarylation:
C-3 Arylation : Use Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .
C-5 Arylation : Activate the lactam oxygen with PyBroP, followed by a second coupling .
Example :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
